3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride

Catalog No.
S2741573
CAS No.
1803567-20-5
M.F
C6H11ClFNO2
M. Wt
183.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-fluorocyclopentane-1-carboxylic acid hyd...

CAS Number

1803567-20-5

Product Name

3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride

IUPAC Name

3-amino-1-fluorocyclopentane-1-carboxylic acid;hydrochloride

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61

InChI

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4H,1-3,8H2,(H,9,10);1H

InChI Key

ZGGPNUASIGSFBJ-UHFFFAOYSA-N

SMILES

C1CC(CC1N)(C(=O)O)F.Cl

Solubility

not available
  • PET imaging agents: A study published in the National Institutes of Health's National Library of Medicine explored the synthesis and evaluation of radiolabeled isomers of 3-AFC-HCl for potential use as Positron Emission Tomography (PET) imaging agents. The researchers aimed to develop tracers specifically for imaging brain and prostate tumors, which are challenging to visualize using conventional PET tracers like 2-[18F]fluoro-2-deoxy-d-glucose (18[F]FDG) due to high background signals. The study successfully synthesized radiolabeled 3-AFC-HCl isomers and assessed their transport and biodistribution properties in various cancer cell lines and healthy rats. The results showed promising tumor uptake and favorable biodistribution profiles, suggesting the potential of 3-AFC-HCl derivatives as PET imaging agents for brain and prostate tumors. []

3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative characterized by the presence of a fluorine atom at the 1-position of the cyclopentane ring and an amino group at the 3-position. This compound plays a significant role in medicinal chemistry, particularly in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Its unique structure allows for various interactions within biological systems, making it a subject of interest for both synthetic and biological studies.

The chemical reactivity of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of amines or other derivatives.
  • Fluorination Reactions: The presence of the fluorine atom enables further fluorination reactions, which are useful in developing radiolabeled compounds for imaging applications.

Research indicates that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride exhibits significant biological activity, particularly as a potential PET imaging agent. Studies have shown that derivatives of this compound can be transported across cellular membranes via specific amino acid transport systems, such as system L and system ASC, which are crucial for their efficacy in targeting tumors . Additionally, its structural properties suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways.

Several methods have been developed for synthesizing 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride:

  • Direct Fluorination: This method involves the introduction of fluorine into the cyclopentane ring using fluorinating agents under controlled conditions.
  • Amine Coupling Reactions: The compound can be synthesized through coupling reactions between appropriate amines and carboxylic acids, followed by subsequent fluorination.
  • Radiolabeling Techniques: For applications in PET imaging, radiolabeling with isotopes like fluorine-18 is performed to create derivatives that can be tracked in vivo .

3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is primarily utilized in:

  • Medical Imaging: As a precursor for radiolabeled compounds used in PET scans to visualize metabolic activity in tumors.
  • Drug Development: Its unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting various diseases.
  • Biochemical Research: Used in studies exploring amino acid transport mechanisms and enzyme interactions.

Interaction studies have revealed that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride interacts with several transport systems within cells. Notably, it has been shown to be transported primarily via system L and partially via system ASC, indicating its potential utility in targeting specific tissues during imaging or therapeutic interventions . Furthermore, its interaction with enzymes involved in amino acid metabolism suggests avenues for further investigation into its pharmacological properties.

Several compounds share structural similarities with 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Aminocyclopentanecarboxylic acid hydrochlorideContains an amino group and a carboxylic acidLacks fluorine; primarily used as a building block
1-Fluorocyclopentanecarboxylic acidFluorinated cyclopentane without an amino groupFocused on synthetic applications
4-Amino-2-fluorobutanoic acidLinear structure with fluorine and amino groupsDifferent carbon skeleton; potential for diverse applications

The uniqueness of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride lies in its cyclic structure combined with both an amino and a fluorinated moiety, which enhances its bioactivity and potential applications in imaging and drug design compared to other similar compounds.

Fluorinated cyclic amino acids represent a critical class of compounds in modern drug discovery due to their unique chemical and biological properties. Fluorine substitution introduces significant electronic and steric effects, enhancing hydrophobicity, metabolic stability, and target-binding interactions. These attributes make fluorinated amino acids indispensable in designing enzyme inhibitors, imaging agents, and peptide-based therapeutics.

For 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, the fluorine atom at the 1-position and the cyclopentane core confer distinct advantages:

  • Improved Stability: Fluorine’s high electronegativity stabilizes adjacent functional groups, reducing susceptibility to enzymatic degradation.
  • Targeted Bioavailability: The hydrochloride salt form enhances water solubility, enabling efficient cellular uptake and distribution.
  • PET Imaging Potential: Structural analogs of this compound are used in positron emission tomography (PET) to visualize tumors via amino acid transport systems.

Table 1: Key Properties of 3-Amino-1-fluorocyclopentane-1-carboxylic Acid Hydrochloride

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₁ClFNO₂
Molecular Weight183.61 g/mol
CAS Number1803567-20-5
Structural FeaturesCyclopentane ring with fluorine at C1, carboxylic acid, and amino groups

Structural and Functional Relevance of Hydrochloride Salts in Bioactive Compounds

Hydrochloride salts are widely employed in medicinal chemistry to optimize the physicochemical properties of amine-containing compounds. For 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, protonation of the amino group yields a zwitterionic structure that:

  • Enhances Solubility: The ionic form increases water solubility by 10–100-fold compared to the free base, as demonstrated in analogous systems.
  • Improves Bioavailability: Salt formation reduces lipophilicity (log P values), favoring absorption and distribution in biological systems.
  • Stabilizes Conformation: The protonated amine restricts rotational freedom, potentially aiding in target recognition.

Table 2: Comparative Solubility and Partition Coefficients of Hydrochloride Salts

ParameterHydrochloride SaltFree BaseSource
Aqueous Solubility (μg/mL)~5,563 ± 15~0.65–2.87
log P (Octanol/Water)0.53 ± 0.061.76 ± 0.12

The systematic IUPAC nomenclature for this compound follows established conventions for fluorinated cyclic amino acids [1]. The complete systematic name is 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, which accurately describes the structural features including the amino group at position 3, the fluorine substituent at position 1, and the carboxylic acid functionality also at position 1 of the cyclopentane ring [2] [6]. The naming convention adheres to IUPAC rules where the carboxylic acid group receives priority in numbering, being assigned position 1 on the cyclopentane ring [1].

The compound is officially registered under CAS Registry Number 1803567-20-5, which corresponds to the hydrochloride salt form containing a mixture of isomers [2] [6]. This CAS number specifically identifies the protonated amino acid salt rather than the free acid form, which has a different registry number (1427379-91-6) [3]. The Chemical Abstracts Service designation ensures unambiguous identification in chemical databases and regulatory documents [2].

The systematic nomenclature also reflects the stereochemical complexity inherent in this molecule, as the presence of multiple chiral centers creates the possibility for several stereoisomeric forms [5]. The current CAS registry entry encompasses the racemic mixture, though individual stereoisomers possess distinct registry numbers when isolated and characterized [5].

Molecular Formula and Weight Analysis

The molecular formula of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is C₆H₁₁ClFNO₂, with a molecular weight of 183.61 grams per mole [2] [6]. This formula represents the hydrochloride salt form, which includes one chloride ion associated with the protonated amino group. The free acid form, by comparison, has the molecular formula C₆H₁₀FNO₂ with a molecular weight of 147.15 grams per mole [3].

The molecular composition analysis reveals several key structural features. The presence of eleven hydrogen atoms, six carbon atoms, one nitrogen atom, two oxygen atoms, one fluorine atom, and one chlorine atom creates a compact, highly functionalized cyclic structure [6]. The heavy atom count totals eleven, excluding hydrogen atoms, which contributes to the molecule's relatively high density and structural rigidity [6].

PropertyValueUnit
Molecular FormulaC₆H₁₁ClFNO₂-
Molecular Weight183.61g/mol
Heavy Atoms11count
Rotatable Bonds1count
Hydrogen Bond Acceptors3count
Hydrogen Bond Donors2count
Polar Surface Area63Ų

The molecular weight analysis indicates that the hydrochloride salt adds 36.46 mass units compared to the free acid, representing the contribution of the hydrochloric acid component [2] [3]. This mass difference is significant for analytical applications and must be considered in quantitative analyses and formulation studies.

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride arises from the presence of multiple chiral centers within the cyclopentane ring system [5] [8]. The compound exists as a mixture of stereoisomers, with documented evidence for at least two distinct enantiomeric forms: the (1R,3S,4S)-configuration and its corresponding enantiomer [5].

Research has identified specific stereoisomeric forms with distinct CAS registry numbers, such as the (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid hydrochloride (CAS: 2679768-21-7) [5]. This stereoisomer demonstrates the importance of absolute configuration in determining the compound's physical and chemical properties. The stereochemical designation follows Cahn-Ingold-Prelog priority rules, where the fluorine substituent and amino group orientations create distinct three-dimensional arrangements [8].

The conformational preferences of fluorinated cyclopentane derivatives are significantly influenced by the electronic properties of the fluorine substituent [16] [25]. Fluorine's high electronegativity and unique stereoelectronic effects, including gauche effects and hyperconjugative interactions, dictate preferred conformational states [16]. These effects are particularly pronounced in cyclic systems where conformational flexibility is restricted by the ring structure.

Studies of related fluorinated amino acids have demonstrated that fluorine substitution can dramatically alter conformational equilibria through specific stereoelectronic interactions [25]. The C-F bond alignment with neighboring functional groups, such as the amino and carboxyl groups, creates preferred spatial arrangements that minimize electrostatic repulsion and maximize stabilizing interactions [16] [25].

The stereochemical considerations extend beyond simple enantiomerism to include conformational isomerism within the cyclopentane ring [23]. The five-membered ring adopts envelope or half-chair conformations, with the specific geometry influenced by the substituent pattern and stereoelectronic effects [23]. X-ray crystallographic studies of similar compounds have revealed that substituents tend to adopt pseudo-axial orientations to minimize steric interactions [23].

X-ray Crystallographic Data and Conformational Analysis

While specific X-ray crystallographic data for 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride remains limited in the available literature, structural analyses of closely related fluorinated cyclopentane amino acids provide valuable insights into the conformational preferences and crystal packing arrangements [12] [15]. Studies of similar compounds, such as trans-3,4-difluorocyclopentane derivatives, have revealed important structural features through single-crystal X-ray diffraction analysis [12].

Crystallographic investigations of related fluorinated amino acids demonstrate that the cyclopentane ring typically adopts envelope conformations with specific pucker patterns determined by the fluorine substituent positions [12] [15]. The crystal structure of trans-3,4-difluorocyclopentane-1-carboxylic acid derivatives showed that the relative stereochemistry significantly influences the overall molecular geometry and intermolecular packing arrangements [12].

The conformational analysis reveals that fluorine substitution creates distinct preferred orientations within the cyclopentane framework [15]. The C-F bonds tend to adopt specific angular relationships with the amino and carboxyl functional groups, minimizing unfavorable electrostatic interactions while maximizing stabilizing hyperconjugative effects [15] [16]. These conformational preferences are particularly important in determining the compound's biological activity and physicochemical properties.

Hydrogen bonding patterns observed in crystal structures of similar compounds indicate that both the amino group and carboxylic acid functionality participate in extensive intermolecular networks [40]. The hydrochloride salt form creates additional opportunities for ionic interactions and hydrogen bonding, contributing to crystal stability and specific packing motifs [40].

The absence of comprehensive crystallographic data for this specific compound represents a significant gap in the structural understanding. Future crystallographic studies would provide essential information about bond lengths, bond angles, torsional preferences, and intermolecular interactions that govern the solid-state behavior of this important fluorinated amino acid [23].

Comparative Structural Analysis with Related Fluorinated Cyclopentane Derivatives

The structural comparison with related fluorinated cyclopentane derivatives reveals important trends in how fluorine substitution affects molecular geometry, electronic properties, and physicochemical characteristics [10] [12]. A systematic analysis of compounds within this chemical family demonstrates clear structure-activity relationships that inform our understanding of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride.

CompoundMolecular FormulaMolecular WeightFluorine AtomsLogPRing Configuration
3-Amino-1-fluorocyclopentane-1-carboxylic acid HClC₆H₁₁ClFNO₂183.611-2.45-membered
1-Amino-3-fluorocyclopentane-1-carboxylic acidC₆H₁₀FNO₂147.151Not reported5-membered
1-Amino-3,3-difluorocyclopentane-1-carboxylic acidC₆H₉F₂NO₂165.142Not reported5-membered
3-Aminocyclopentane-1-carboxylic acidC₆H₁₁NO₂129.160Not reported5-membered

The comparison reveals that fluorine incorporation systematically affects molecular weight and electronic properties while maintaining the basic cyclopentane framework [10] [28]. The introduction of fluorine atoms increases molecular weight proportionally, with each fluorine adding approximately 19 mass units to the base structure [28]. This systematic increase in molecular weight correlates with changes in physicochemical properties, particularly lipophilicity and polarity.

Studies of fluorinated carboxylic acid bioisosteres demonstrate that fluorine substitution significantly alters acidity, with fluorinated derivatives typically exhibiting weaker acidic character compared to their non-fluorinated counterparts [10]. The electron-withdrawing effect of fluorine can paradoxically decrease acidity in certain structural contexts, particularly when fluorine substitution occurs at positions remote from the carboxylic acid group [10].

The conformational preferences among related compounds show consistent patterns influenced by fluorine substitution [12] [13]. Difluorinated analogs, such as 1-amino-3,3-difluorocyclopentane-1-carboxylic acid, exhibit distinct conformational behavior compared to monofluorinated derivatives [12]. The presence of multiple fluorine atoms creates additional stereoelectronic constraints that further restrict conformational flexibility and influence three-dimensional molecular shape [13].

Comparative transport studies using related fluorinated cyclopentane amino acids reveal that structural modifications significantly affect biological uptake mechanisms [12] [33]. Trans-stereoisomers of difluorinated derivatives showed distinct transport profiles, with system L amino acid transporters demonstrating preferential recognition of specific stereochemical arrangements [12] [33]. These findings suggest that the positioning and stereochemistry of fluorine substituents critically influence biological recognition and transport processes.

Dates

Modify: 2024-04-14

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